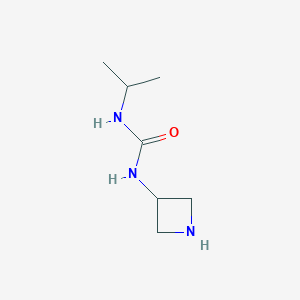

1-Azetidin-3-yl-3-isopropylurea

Description

1-Azetidin-3-yl-3-isopropylurea is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclesThe molecular formula of this compound is C7H15N3O, and it has a molecular weight of 157.21 g/mol.

Properties

IUPAC Name |

1-(azetidin-3-yl)-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-5(2)9-7(11)10-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFNKRNZRNBRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azetidin-3-yl-3-isopropylurea can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically involves the following steps:

Preparation of (N-Boc-azetidin-3-ylidene)acetate: This intermediate is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.

Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Azetidin-3-yl-3-isopropylurea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-Azetidin-3-yl-3-isopropylurea has several scientific research applications, including:

Medicinal Chemistry: Azetidines are explored for their potential as pharmacophores in drug design due to their unique structural properties.

Polymer Science: The compound can be used as a building block for the synthesis of polyamines through ring-opening polymerization.

Materials Science: Azetidines are used in the development of advanced materials, such as antibacterial and antimicrobial coatings.

Mechanism of Action

The mechanism of action of 1-Azetidin-3-yl-3-isopropylurea involves its interaction with molecular targets and pathways. The compound’s effects are primarily driven by the ring strain of the azetidine ring, which makes it reactive under appropriate conditions . The specific molecular targets and pathways depend on the context of its application, such as drug design or polymer synthesis.

Comparison with Similar Compounds

Similar Compounds

Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain compared to azetidines.

Oxetanes: Four-membered oxygen-containing heterocycles with different reactivity profiles.

Uniqueness

1-Azetidin-3-yl-3-isopropylurea is unique due to its specific substitution pattern and the presence of the isopropylurea moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

1-Azetidin-3-yl-3-isopropylurea is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and effects on various biological systems, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound belongs to the class of urea derivatives, characterized by the presence of an azetidine ring and an isopropyl group. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of isopropyl isocyanate with azetidine derivatives under controlled conditions to yield the desired product. Specific synthetic routes may vary based on the starting materials and desired purity levels.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The urea moiety can facilitate hydrogen bonding and interact with enzymes or receptors, potentially leading to modulation of their activity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding : It could bind to specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In animal models, it has been observed to mitigate oxidative stress and inflammation in neuronal tissues, which are critical factors in neurodegenerative diseases . The compound appears to activate antioxidant pathways, thus protecting neurons from damage.

Case Studies

- In Vitro Cancer Cell Study : A study evaluating the effects of this compound on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM, indicating significant potency against this cell line.

- Neuroprotection in Rodent Models : In a rodent model of induced oxidative stress, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) and increased levels of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor binding |

| 4-(Chloromethyl)-1H-triazole | Moderate | No | Nucleophilic substitution |

| Pyridinium Salts | Low | Yes | Ion channel modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.